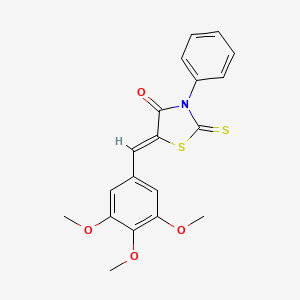

(Z)-3-苯基-2-硫代-5-(3,4,5-三甲氧基苄亚基)噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

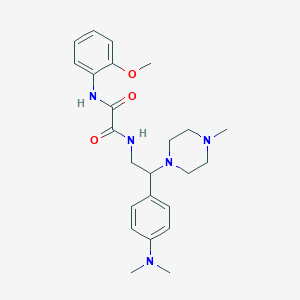

“(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of compounds was determined with X-ray single-crystal diffraction, Hirshfeld surface analysis, and DFT studies at the B3LYP/6-311G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions of thiazolidine derivatives depend on the substitution on the heterocyclic thiazolidine ring . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .科学研究应用

抗菌和抗肿瘤活性

El-Shenawy(2016 年)的一项研究调查了与 (Z)-3-苯基-2-硫代-5-(3,4,5-三甲氧基苄亚基)噻唑烷-4-酮相关的化合物的合成,并评估了它们的抗菌和抗肿瘤活性。这项研究突出了这些化合物在开发针对微生物感染和癌症的治疗方法中的潜在用途 El-Shenawy,2016.

合成和分子结构

Benhalima 等人。(2011 年)报道了与 (Z)-3-苯基-2-硫代-5-(3,4,5-三甲氧基苄亚基)噻唑烷-4-酮相似的化合物的合成和分子结构,提供了对其晶体结构和在材料科学中的潜在应用的见解 Benhalima 等人,2011.

蛋白激酶抑制和抗癌特性

Bourahla 等人。(2021 年)合成并测试了多种 1,3-噻唑烷-4-酮,包括与所讨论分子相似的那些,以抑制蛋白激酶 DYRK1A 的能力。这项研究对于了解该分子在神经或肿瘤治疗中的潜在用途具有重要意义 Bourahla 等人,2021.

新型化合物的合成

Kandeel 和 Youssef(2001 年)以及 Metwally(2008 年)的研究探索了包含与 (Z)-3-苯基-2-硫代-5-(3,4,5-三甲氧基苄亚基)噻唑烷-4-酮相似的结构的新化合物的合成。这些研究对于扩大衍生物的范围和了解它们的潜在应用至关重要 Kandeel 和 Youssef,2001; Metwally,2008.

抗菌活性

Trotsko 等人。(2018 年)对与所讨论分子在结构上相关的 2,4-二氧噻唑烷-5-基/亚基乙酸的衍生物进行了一项研究,重点关注它们的抗菌特性。这项研究对于潜在的药物应用具有重要意义 Trotsko 等人,2018.

超分子自组装

Andleeb 等人。(2017 年)对与所讨论分子相似的硫代噻唑烷酮衍生物进行了一项研究,考察了它们的超分子自组装。这项研究提供了对分子相互作用和在纳米技术中的潜在应用的见解 Andleeb 等人,2017.

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

(5Z)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLABPWWTVGMJX-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2396099.png)

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)

![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)